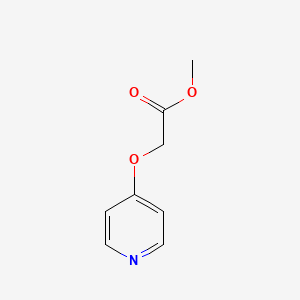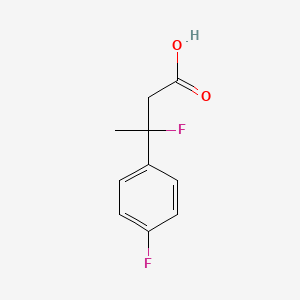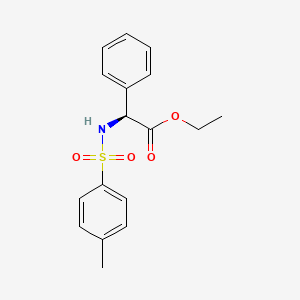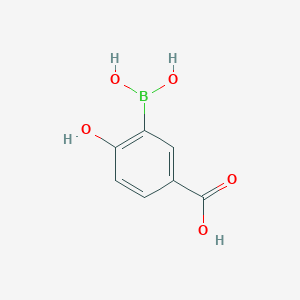
3-(4-Ethynylphenyl)oxetane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Ethynylphenyl)oxetane is a compound that features an oxetane ring substituted with a 4-ethynylphenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Ethynylphenyl)oxetane can be achieved through several methods. One common approach involves the formation of the oxetane ring via epoxide opening with trimethyloxosulfonium ylide . This method typically requires moderate heating and specific reaction conditions to ensure the successful formation of the oxetane ring.
Industrial Production Methods: Industrial production of oxetane derivatives often involves the use of advanced synthetic techniques and catalysts to optimize yield and purity. The use of photocatalysts and bases under blue LED light irradiation has been demonstrated to be effective in generating oxetane rings from simple starting materials .
Chemical Reactions Analysis
Types of Reactions: 3-(4-Ethynylphenyl)oxetane undergoes various chemical reactions, including:
Oxidation: The oxetane ring can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl group or other substituents on the phenyl ring.
Substitution: The compound can undergo substitution reactions, particularly at the ethynyl group or the oxetane ring.
Common Reagents and Conditions: Common reagents used in these reactions include bromine (for bromination), m-CPBA (for epoxidation), and various bases and catalysts for substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, bromination of the vinyl derivatives can lead to the formation of brominated oxetanes .
Scientific Research Applications
3-(4-Ethynylphenyl)oxetane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of 3-(4-Ethynylphenyl)oxetane involves its interaction with specific molecular targets and pathways. The oxetane ring’s stability and ability to undergo ring-opening reactions make it a versatile compound in various chemical processes
Comparison with Similar Compounds
Oxirane (Epoxide): A three-membered cyclic ether with similar reactivity but different ring strain and stability.
Tetrahydrofuran (THF): A five-membered cyclic ether with different physicochemical properties and applications.
Tetrahydropyran (THP): A six-membered cyclic ether used in various chemical syntheses.
Uniqueness: 3-(4-Ethynylphenyl)oxetane is unique due to its four-membered ring structure, which imparts distinct reactivity and stability compared to other cyclic ethers.
Properties
Molecular Formula |
C11H10O |
|---|---|
Molecular Weight |
158.20 g/mol |
IUPAC Name |
3-(4-ethynylphenyl)oxetane |
InChI |
InChI=1S/C11H10O/c1-2-9-3-5-10(6-4-9)11-7-12-8-11/h1,3-6,11H,7-8H2 |
InChI Key |
REXATCPNLJOFKJ-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=C(C=C1)C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-methyl-3H-imidazo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B12960385.png)








![Propanedinitrile, 2-[2-[(5-bromo-4-dodecyl-2-thienyl)methylene]-2,3-dihydro-3-oxo-1H-inden-1-ylidene]-](/img/structure/B12960453.png)
![tert-Butyl 7-hydroxy-4-azaspiro[2.4]heptane-4-carboxylate](/img/structure/B12960469.png)
![N-[(E,2S,3R)-1,3-dihydroxy-18-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]octadec-4-en-2-yl]octadecanamide](/img/structure/B12960475.png)


